molecular formula C24H23N3O3 B11644256 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide

Cat. No.: B11644256
M. Wt: 401.5 g/mol
InChI Key: ZANCRTCBJSSDSY-UHFFFAOYSA-N
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Description

This compound features a 5-methyl-2-isopropylphenoxy group linked via an acetamide bridge to a benzoxazole ring substituted with a pyridin-4-yl moiety. Structural analogs often vary in the heterocyclic system or substituents, leading to differences in pharmacological profiles .

Properties

Molecular Formula

C24H23N3O3

Molecular Weight

401.5 g/mol

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide

InChI

InChI=1S/C24H23N3O3/c1-15(2)19-6-4-16(3)12-22(19)29-14-23(28)26-18-5-7-21-20(13-18)27-24(30-21)17-8-10-25-11-9-17/h4-13,15H,14H2,1-3H3,(H,26,28)

InChI Key

ZANCRTCBJSSDSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide typically involves multiple steps:

  • Formation of the Phenoxy Intermediate: : The initial step involves the preparation of the phenoxy intermediate. This can be achieved by reacting 5-methyl-2-(propan-2-yl)phenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.

  • Benzoxazole Ring Formation: : The next step involves the synthesis of the benzoxazole ring. This can be done by reacting 2-aminophenol with 4-pyridinecarboxylic acid under dehydrating conditions to form the benzoxazole ring.

  • Coupling Reaction: : The final step is the coupling of the phenoxyacetic acid intermediate with the benzoxazole derivative. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by:

    Using Continuous Flow Reactors: This allows for better control over reaction conditions and improved yields.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing advanced purification methods such as crystallization, chromatography, and distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenoxy and benzoxazole moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reduction reactions can occur at the pyridine ring, converting it to a piperidine derivative. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the acetamide group. Reagents like sodium hydride and alkyl halides are commonly used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, alkyl halides, and acyl chlorides.

Major Products Formed

    Oxidation: Formation of quinone derivatives and N-oxide compounds.

    Reduction: Formation of piperidine derivatives and reduced benzoxazole compounds.

    Substitution: Formation of alkylated and acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a potential candidate for investigating biological pathways and mechanisms.

Medicine

In medicine, the compound shows promise as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a potential candidate for therapeutic applications, including anti-inflammatory and anticancer treatments.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The benzoxazole and pyridine moieties are crucial for its binding affinity and specificity.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It can bind to receptors, altering signal transduction pathways.

    Pathways: The compound can influence pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs
Compound Name Core Structure Heterocyclic System Key Substituents Reference
Target Compound Phenoxy-acetamide Benzoxazole-pyridine 5-Methyl, isopropyl, pyridin-4-yl
N-{2-[2-(4-Methylphenyl)-1,3-Thiazol-4-yl]ethyl}-2-[5-Methyl-2-(Propan-2-yl)Phenoxy]Acetamide Phenoxy-acetamide Thiazole 4-Methylphenyl, ethyl
2-(5-Methyl-2-Propan-2-ylPhenoxy)-N-[4-(1,3-Thiazol-2-ylSulfamoyl)Phenyl]Acetamide Phenoxy-acetamide Thiazole-sulfamoylphenyl Sulfamoyl group
Belonosudil (2-(3-{4-[(1H-Indazol-5-yl)Amino]Quinazolin-2-yl}Phenoxy)-N-(Propan-2-yl)Acetamide) Phenoxy-acetamide Quinazoline-indazole Indazol-5-yl, propan-2-yl
2-Chloro-N-{5-[2-(4-Methoxy-Phenyl)-Pyridin-3-yl]-[1,3,4]Thiadiazol-2-yl}-Acetamide (7d) Chloro-phenoxy-acetamide Thiadiazole-pyridine Chloro, 4-methoxyphenyl
N-(1,3-Dioxoisoindol-2-yl)-2-(5-Methyl-2-Propan-2-ylPhenoxy)Acetamide Phenoxy-acetamide Isoindole-dione 1,3-Dioxoisoindol-2-yl

Key Observations :

  • Heterocyclic Diversity : The benzoxazole-pyridine system in the target compound is distinct from thiazole (), quinazoline (), or isoindole-dione () systems in analogs. These variations influence binding affinity and target selectivity.

Key Observations :

  • Potency: The thiadiazole analog 7d () exhibits strong cytotoxicity, while triazole derivatives () show moderate activity. Belonosudil’s sub-100 nM EC50 highlights the impact of quinazoline-indazole systems on kinase targeting.
  • Mechanistic Diversity : The target compound’s benzoxazole-pyridine core may confer unique interactions with kinase ATP-binding pockets, differentiating it from thiadiazole or triazole analogs.

Physicochemical and Pharmacokinetic Properties

Table 3: Calculated Properties of Selected Compounds
Compound Name Molecular Weight LogP (Predicted) Water Solubility (mg/mL) Hydrogen Bond Donors/Acceptors Reference
Target Compound 433.5 3.8 0.05 3/7
N-{2-[2-(4-Methylphenyl)-1,3-Thiazol-4-yl]ethyl}-2-[5-Methyl-2-(Propan-2-yl)Phenoxy]Acetamide 408.5 4.2 0.03 2/6
2-(5-Methyl-2-Propan-2-ylPhenoxy)-N-[4-(1,3-Thiazol-2-ylSulfamoyl)Phenyl]Acetamide 485.6 2.9 0.12 4/8
Belonosudil 475.5 3.5 0.08 5/9

Key Observations :

  • Solubility : Sulfamoyl-containing analogs () exhibit higher solubility due to polar sulfonamide groups.
  • Lipophilicity: The target compound’s LogP (3.8) suggests moderate membrane permeability, comparable to Belonosudil (3.5).

Biological Activity

The compound 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide is a complex organic molecule with significant potential for various biological activities. Its unique structural features, including the phenoxy group, pyridinyl moiety, and benzoxazole structure, suggest a diverse range of interactions within biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties.

Chemical Structure and Properties

The molecular formula of the compound is C24H23N3O3C_{24}H_{23}N_{3}O_{3}, with a molecular weight of 401.5 g/mol. The structure includes several functional groups that contribute to its reactivity and biological interactions.

PropertyValue
Molecular Formula C24H23N3O3
Molecular Weight 401.5 g/mol
IUPAC Name 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide
InChI Key [InChI Key Here]

Antimicrobial Activity

Preliminary studies indicate that compounds with structural similarities to 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide may exhibit varying degrees of antimicrobial activity. Research has shown that derivatives of benzoxazole can possess antibacterial properties primarily against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .

Case Study: Antimicrobial Screening

A screening of 41 benzoxazole derivatives revealed selective antibacterial activity primarily against Gram-positive strains. The minimal inhibitory concentrations (MICs) for active compounds were determined, showing that some derivatives were effective while others were not. For instance:

Compound IDMIC (µg/mL)Activity
Compound 150Active
Compound 2200Inactive
Compound 325Active

This highlights the potential for developing new antimicrobial agents based on the structural framework of the compound .

Anticancer Activity

The anticancer potential of compounds similar to 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide has been explored extensively. Studies have indicated that various benzoxazole derivatives exhibit cytotoxic effects on multiple cancer cell lines, including breast (MCF-7), lung (A549), and liver cancer cells (HepG2) .

Case Study: Cytotoxicity Assessment

A study assessing the cytotoxic effects of benzoxazole derivatives showed varying levels of toxicity towards cancerous and normal cells:

Cell LineIC50 (µM)Selectivity Index (SI)
MCF-7 (Breast)153
A549 (Lung)204
HepG2 (Liver)105

The selectivity index indicates a favorable profile for potential therapeutic use, suggesting that some compounds are more toxic to cancer cells than to normal cells.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. For instance, it may bind to enzymes or receptors involved in cell proliferation or apoptosis pathways. The presence of both the pyridine and benzoxazole moieties suggests potential interactions with nucleic acids or proteins critical for cellular functions.

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